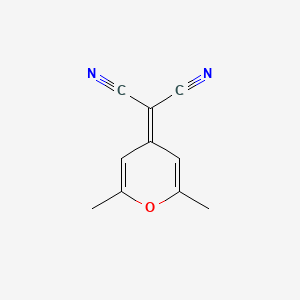

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

Description

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- (CAS: 28286-88-6), also known as (2,6-dimethyl-4H-pyran-4-ylidene)malononitrile or 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran, is a push-pull chromophore characterized by its electron-deficient pyran ring and two strong electron-withdrawing cyano groups . The compound’s molecular formula is C₁₀H₈N₂O, with a melting point of 193°C . It is synthesized via condensation reactions involving 2,6-dimethyl-4-pyrone and malononitrile derivatives under basic conditions (e.g., piperidine catalysis) . Its structure features a conjugated π-system, enabling applications in optoelectronics, such as light-emitting materials and two-photon absorption (TPA) chromophores .

Propriétés

IUPAC Name |

2-(2,6-dimethylpyran-4-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7-3-9(4-8(2)13-7)10(5-11)6-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUCJYJVULPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067373 | |

| Record name | Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-88-6 | |

| Record name | 4-Dicyanomethylene-2,6-dimethyl-4H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28286-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-, also known by its chemical structure and PubChem CID 119915, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Synthesis of the Compound

The synthesis of 4H-pyran derivatives, including Propanedinitrile, typically involves multi-component reactions (MCRs). These reactions combine multiple reactants in a single step to produce high-yield compounds with minimal synthetic effort. The reaction generally involves malononitrile and aldehydes under specific conditions, often using catalysts like N-methylmorpholine (NMM) .

Antimicrobial Properties

Research indicates that 4H-pyran derivatives exhibit significant antimicrobial activity. A study evaluated various synthesized 4H-pyran compounds against Mycobacterium bovis (BCG) and demonstrated promising results. The compounds showed relatively good activity levels, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of 4H-Pyran Derivatives

| Compound | Organism Tested | Activity Level |

|---|---|---|

| Propanedinitrile derivative | Mycobacterium bovis | Moderate to High |

| Other 4H-Pyrans | Various Bacteria | Variable |

Antifungal Activity

In addition to antibacterial properties, 4H-pyrans have also been evaluated for antifungal activity. The results indicated that these compounds could inhibit fungal growth effectively, which is crucial for developing new antifungal therapies .

Other Biological Activities

Beyond antimicrobial effects, 4H-pyrans are noted for their diverse pharmacological properties:

- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth.

- Antiviral Effects : There is evidence supporting their use against various viral infections.

- Anti-inflammatory Properties : Certain compounds have demonstrated the ability to reduce inflammation in biological systems .

Case Studies and Research Findings

Several studies have provided insights into the biological efficacy of Propanedinitrile and related compounds:

- Study on Antimicrobial Resistance : A recent investigation explored the resistance patterns of bacteria treated with 4H-pyran derivatives. The findings revealed that these compounds could reduce resistance levels when used in combination with traditional antibiotics .

- In Vivo Studies : Animal model studies have shown that certain 4H-pyran derivatives significantly reduce tumor size and improve survival rates in cancer models .

- Mechanistic Insights : Research has indicated that some pyran derivatives act on specific cellular pathways involved in cell proliferation and apoptosis, suggesting a targeted mechanism of action .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to the dicyanomethylene-4H-pyran family, which includes derivatives with varying substituents affecting electronic and photophysical properties. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Capacity: The 2,6-dimethyl-dicyanomethylene derivative exhibits stronger electron deficiency compared to styryl-substituted analogs (e.g., DCMSP) due to the absence of electron-donating styryl groups .

- Emission Properties : Modifying substituents (e.g., replacing methyl with styryl groups) red-shifts emission wavelengths by ~200 nm, enabling tunability for optoelectronic applications .

- Thermal Stability : Derivatives like DCF-MPYA and DCMSP show lower melting points (<150°C) compared to the parent compound (193°C), correlating with reduced thermal stability in device applications .

Photophysical Performance

Notable Findings :

Méthodes De Préparation

Detailed Preparation Procedure

Synthesis of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile

-

- 2,6-Dimethyl-4H-pyran-4-one (ketone precursor)

- Malononitrile (active methylene compound)

- Catalyst: Piperidine (a catalytic amount)

- Solvent: Typically dry acetonitrile or similar aprotic solvent

-

- The ketone and malononitrile are mixed in a molar ratio of approximately 1:1 or with malononitrile in slight excess to drive the condensation.

- Piperidine is added as a base catalyst to facilitate the Knoevenagel condensation.

- The mixture is heated under reflux conditions (e.g., in acetonitrile) for about 24 hours under an inert atmosphere (nitrogen).

- A Dean-Stark apparatus may be employed to remove water formed during condensation, pushing the equilibrium toward product formation.

-

- After completion, the reaction mixture is cooled to room temperature.

- The precipitated product is filtered and washed with a suitable solvent such as acetonitrile to remove impurities.

- Further purification can be achieved by recrystallization from methanol or ethanol.

Yield and Physical Properties :

- The product is typically obtained as a solid with good yield (reported yields around 58% for related derivatives).

- Melting points are often above 300 °C, indicating high purity and thermal stability.

Reaction Scheme Summary

| Step | Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Knoevenagel condensation | 2,6-Dimethyl-4H-pyran-4-one + malononitrile | Piperidine catalyst, reflux in acetonitrile, 24 h, N2 atmosphere | 2-(2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile |

Experimental Data and Characterization

Nuclear Magnetic Resonance (NMR) :

- $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the structure, showing characteristic chemical shifts for methyl groups at 2.48 ppm (singlet, 6H total for two methyl groups), and signals corresponding to the pyran ring and nitrile carbons.

-

- Strong absorption bands around 2205 cm$$^{-1}$$ correspond to the nitrile (–CN) groups.

- Other bands include NH stretches (if present in derivatives), and characteristic pyran ring vibrations.

UV-Visible Spectroscopy (UV-Vis) :

- The compound exhibits absorption maxima around 450 nm in tetrahydrofuran (THF), indicating conjugation and potential optical activity.

Preparation of Related Derivatives

The compound can be further used to prepare heterocyclic systems by condensation with aromatic aldehydes such as 5-methyl-1H-indole-3-carbaldehyde in the presence of piperidine, forming donor–π–acceptor type fluorophores with applications in photonics.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2,6-Dimethyl-4H-pyran-4-one, malononitrile |

| Catalyst | Piperidine (catalytic amount) |

| Solvent | Dry acetonitrile |

| Reaction temperature | Reflux (~80 °C) |

| Reaction time | 24 hours |

| Atmosphere | Nitrogen (inert) |

| Isolation method | Filtration, washing with acetonitrile |

| Purification | Recrystallization (methanol or ethanol) |

| Yield | Approx. 58% (varies with conditions) |

| Physical state | Solid, melting point > 300 °C |

| Key characterization | NMR, IR (CN stretch ~2205 cm$$^{-1}$$), UV-Vis (λmax ~450 nm) |

Q & A

Q. What are the established synthetic routes for preparing (2,6-dimethyl-4H-pyran-4-ylidene)propanedinitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 5-methyl-1H-indole-3-carbaldehyde with 4H-pyran-4-ylidene precursors (2 equivalents) in dry acetonitrile with catalytic piperidine under nitrogen for 24 hours. A Dean-Stark apparatus is used to remove water, improving reaction efficiency. Yields depend on precursor purity, solvent dryness, and reaction temperature control. Recrystallization from methanol is recommended for purification . Alternative routes include modifications of styrylpyridine-like intermediates, as seen in green chemistry approaches using microwave-assisted synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- UV-Vis Spectroscopy : Used to study electronic transitions, particularly the absorption maxima influenced by the dicyanomethylene group and substituents on the pyran ring. For example, DCM dye derivatives show strong absorption in the visible range (~480 nm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are standard for refining crystal structures. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .

- NMR/IR : -NMR confirms proton environments (e.g., methyl groups at δ 2.1–2.3 ppm), while IR identifies nitrile stretches (~2200 cm) .

Q. How can researchers validate the purity of this compound post-synthesis?

Combine chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, and elemental analysis (C, H, N) verifies composition. Purity ≥98% is achievable via recrystallization or column chromatography .

Advanced Research Questions

Q. What computational strategies are effective in modeling the electronic properties of (2,6-dimethyl-4H-pyran-4-ylidene)propanedinitrile derivatives?

Time-Dependent Density Functional Theory (TD-DFT) with polarizable continuum models (e.g., PCM) accurately predicts UV-Vis absorption spectra by simulating solvent effects. Basis sets like 6-31G(d) and hybrid functionals (e.g., B3LYP) optimize molecular geometries and frontier orbital distributions (HOMO-LUMO gaps) . For example, DCM derivatives exhibit charge-transfer transitions from the dimethylaminostyryl group to the dicyanomethylene moiety .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

Use SHELXL’s restraints (e.g., DFIX, SIMU) to handle disorder or thermal motion. Validate against independent datasets or high-resolution synchrotron data. Cross-check with quantum-mechanical calculations (e.g., DFT-optimized bond lengths) to identify systematic errors .

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

The electron-deficient dicyanomethylene group acts as a Michael acceptor, facilitating nucleophilic attacks. For cycloadditions, frontier molecular orbital (FMO) analysis reveals symmetry-matched interactions. Kinetic studies (e.g., monitoring by -NMR) and isotopic labeling (e.g., ) can elucidate pathways .

Q. How do structural modifications (e.g., substituent effects) alter biological activity in antimicrobial studies?

Introduce halogen atoms (Cl, Br) or electron-donating groups (e.g., -NMe) to the phenyl ring to modulate lipophilicity and target binding. Use in vitro assays (e.g., MIC against E. coli) combined with molecular docking (e.g., with bacterial enzyme active sites) can correlate structure-activity relationships .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Derivatives

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Methylindole-3-carbaldehyde | Acetonitrile | Piperidine | 24 | 65–75 | |

| Styrylpyridine intermediates | Ethanol | None | 12 | 50–60 |

Q. Table 2. Computational Parameters for TD-DFT Studies

| Functional | Basis Set | Solvent Model | Application |

|---|---|---|---|

| B3LYP | 6-31G(d) | PCM (Ethanol) | UV-Vis absorption prediction |

| CAM-B3LYP | def2-TZVP | None | Charge-transfer analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.